cis-(6-Amino-cyclohex-3-enyl)-methanol
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Overview
Description
cis-(6-Amino-cyclohex-3-enyl)-methanol is a chemical compound with a unique structure that includes an amino group and a hydroxyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-(6-Amino-cyclohex-3-enyl)-methanol typically involves the reduction of cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester. The reduction process can be carried out using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
cis-(6-Amino-cyclohex-3-enyl)-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted amino and hydroxyl derivatives.
Scientific Research Applications
cis-(6-Amino-cyclohex-3-enyl)-methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of cis-(6-Amino-cyclohex-3-enyl)-methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester
- (1S,6S)-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester
Uniqueness
cis-(6-Amino-cyclohex-3-enyl)-methanol is unique due to its specific structural features, including the presence of both an amino group and a hydroxyl group on a cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
[(1R,6S)-6-aminocyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C7H13NO/c8-7-4-2-1-3-6(7)5-9/h1-2,6-7,9H,3-5,8H2/t6-,7-/m0/s1 |
InChI Key |
SZLMSKCXLLFJEI-BQBZGAKWSA-N |
Isomeric SMILES |
C1C=CC[C@@H]([C@@H]1CO)N |
Canonical SMILES |
C1C=CCC(C1CO)N |
Origin of Product |
United States |
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